Di(4-chlorobenzyl) disulphide
Description
Significance within Organosulfur Chemistry
The disulfide bond is a cornerstone functional group in organosulfur chemistry, known for its unique reactivity and presence in numerous biological and synthetic systems. The significance of compounds like Di(4-chlorobenzyl) disulphide is rooted in the versatile chemistry of this S-S linkage.
Disulfides are common intermediates and products in organic synthesis. A primary route to their formation is the oxidative coupling of thiols; for instance, p-chlorobenzenethiol can be oxidized to yield 1,2-bis(4-chlorophenyl)disulfane. tandfonline.com This reactivity is fundamental to many synthetic transformations.
The disulfide moiety itself can act as a precursor in further chemical reactions. For example, the related compound bis(4-chlorophenyl) disulfide can undergo thermolysis to produce poly(p-phenylene sulfide), a high-performance thermoplastic. sigmaaldrich.comchemicalbook.com It may also be used to synthesize non-symmetrical disulfides, such as 4-chlorophenyl-2′-nitrophenyl disulfide. chemicalbook.com Recent research has demonstrated that aryl disulfides, including bis(4-chlorophenyl) disulfide, can be used for the direct oxidative functionalization of elemental phosphorus to create trithiophosphites, showcasing a low-waste approach to valuable phosphorus compounds. researchgate.net The reactivity of the disulfide bond makes these molecules valuable building blocks in the synthesis of more complex chemical structures.
Interdisciplinary Research Landscape
The unique properties conferred by the disulfide bond and substituted aromatic rings have positioned this class of compounds at the nexus of several scientific disciplines.
In medicinal chemistry , disulfide-containing molecules are explored for their biological activities. While data on this compound itself is not prominent, related structures show significant potential. For example, the unsymmetrical disulfide, 4-Chlorobenzyl (2-amino-1,3,4-thiadiazol-5-yl)disulfide, has demonstrated notable antiproliferative activity against human cancer cell lines. sioc-journal.cn It exhibited an IC₅₀ value of 1.78 μmol/L against the MCF-7 breast cancer cell line and was the most effective inhibitor against the A549 lung cancer cell line among the tested compounds. sioc-journal.cn Furthermore, the analogue bis-chloro-phenyl disulfide is recognized as a potent anticancer agent that functions by stabilizing the tumor suppressor protein, Programmed Cell Death 4 (Pdcd4). researchgate.net The search for novel bioactive agents has also led to the synthesis and evaluation of numerous unsymmetrical aromatic disulfides as potent inhibitors of the SARS-CoV main protease (Mpro). nih.gov
In the field of photocatalysis , disulfides have been employed as cocatalysts. Bis(4-chlorophenyl) disulfide, for example, has been used in conjunction with an acridinium (B8443388) photoredox catalyst for the decarboxylation of various carboxylic acids under visible light irradiation. beilstein-journals.org This highlights a role for these compounds in facilitating modern, light-mediated organic reactions.
The application extends to materials science , where bis(4-chlorophenyl) disulfide serves as a precursor for synthesizing poly(p-phenylene sulfide), a polymer valued for its thermal stability and chemical resistance. sigmaaldrich.com
Table 1: Antiproliferative Activity of a 4-Chlorobenzyl Disulfide Derivative This table presents the in vitro antiproliferative activity of a related unsymmetrical disulfide against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (μmol/L) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzyl (2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | Human breast cancer | 1.78 | sioc-journal.cn |
| A549 | Human lung cancer | 4.04 | sioc-journal.cn |
Current State of Academic Inquiry
Current academic research continues to explore the synthesis, structure, and application of chlorinated aryl and benzyl (B1604629) disulfides. While specific studies on this compound are limited in publicly accessible literature, research on closely related analogues provides insight into the ongoing scientific interest in this compound class. vulcanchem.com
A key area of inquiry is the synthesis of novel unsymmetrical disulfides that incorporate the 4-chlorobenzyl moiety. A recently developed method describes the synthesis of unsymmetrical organophosphorus disulfides, including 4-Chlorobenzyl diethoxyphosphinyl disulfide, under mild, catalyst-free conditions. rsc.org This work addresses common challenges in disulfide synthesis, such as the formation of undesired homodimers. rsc.org
Structural characterization remains a vital component of the research. X-ray crystallography has been used to determine the precise molecular structure of analogues like bis(4-chlorophenyl) disulfide. iucr.org These studies reveal key geometric parameters, such as a C-S-S-C dihedral angle of 103.6° and an S-S bond length of 2.039 Å, which are influenced by electronic and steric effects of the substituents. iucr.org Such data are crucial for understanding the molecule's conformation and for computational studies like molecular docking. nih.goviucr.org
Table 2: Crystallographic Data for Bis(4-chlorophenyl) disulphide This table summarizes the crystal structure parameters for a key analogue, providing insight into the molecular geometry of this class of compounds.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₈Cl₂S₂ | iucr.org |
| Crystal System | Orthorhombic | iucr.org |
| Space Group | Pbcn | iucr.org |
| S-S Bond Length | 2.039 (1) Å | iucr.org |
| C-S-S-C Dihedral Angle | 103.6° | iucr.org |
Table 3: Spectroscopic Data for 4-Chlorobenzyl diethoxyphosphinyl disulfide This table provides key characterization data for a synthesized unsymmetrical disulfide containing the 4-chlorobenzyl group.
| Spectroscopic Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.32–7.26 (m, 4H), 4.30–4.18 (M, 4H), 4.10 (d, J = 2.0 Hz, 2H), 1.41–1.38 (m, 6H) | rsc.org |
| ¹³C NMR (100.5 MHz, CDCl₃) | δ 134.4, 133.7, 130.8, 128.7, 64.7 (d, J = 6.7 Hz), 42.2, 16.2 (d, J = 6.7 Hz) | rsc.org |
| ³¹P NMR (162 MHz, CDCl₃) | δ 24.33 | rsc.org |
| HRMS (ESI) | m/z calcd for C₁₁H₁₇ClO₃PS₂ ([M + H]⁺): 327.0045; found 327.0054 | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2S2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYQNNLRPAIVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSSCC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307237 | |
| Record name | di(4-chlorobenzyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23566-17-8 | |
| Record name | NSC190482 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | di(4-chlorobenzyl) disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90307237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for Di 4 Chlorobenzyl Disulphide
Direct Synthesis Approaches
Direct synthesis methods focus on the specific construction of the Di(4-chlorobenzyl) disulphide molecule from readily available starting materials. These approaches often involve the formation of the disulfide bond in a controlled manner.
Radical-Mediated Pathways from Halogenated Precursors
The formation of this compound can be conceptualized through radical-mediated pathways starting from a halogenated precursor like 4-chlorobenzyl chloride or 4-chlorobenzyl bromide. In these processes, a sulfur source is used to generate a thiyl radical intermediate.
The general mechanism involves the generation of a sulfur-centered radical, which then couples to form the stable S-S bond. organic-chemistry.org For instance, a one-pot method has been developed for preparing symmetric disulfides from their corresponding benzylic halides. researchgate.net This involves reacting the alkyl halide with a sulfur transfer agent. Nature utilizes iron-containing enzymes in a series of radical reactions for direct disulfide activation, highlighting the feasibility of radical-based formations. chemrxiv.org Mechanistic studies for similar transformations suggest the involvement of a carbon radical intermediate, which would then react with a sulfur source. chemrxiv.org
Triethylamine-Assisted Condensation Reactions
While specific examples detailing triethylamine-assisted condensation for this compound are not prevalent in the provided data, the principle relies on the use of a base to facilitate the coupling reaction. In the context of disulfide synthesis, a base like triethylamine (B128534) can deprotonate the corresponding thiol, 4-chlorobenzyl thiol, to form a thiolate anion. This highly nucleophilic thiolate can then be oxidized to form the disulfide. The base's role is crucial in creating the reactive intermediate necessary for the subsequent S-S bond formation.
General Oxidative Coupling Strategies for Disulfide Formation
General oxidative coupling represents the most common and versatile approach to synthesizing symmetrical disulfides, including this compound. These methods start from the corresponding thiol, in this case, 4-chlorobenzyl thiol, and employ an oxidant to form the disulfide bond.
Thiol Oxidation Mechanisms
The conversion of thiols to disulfides is a fundamental oxidative transformation. beilstein-journals.org The mechanism of this process can involve several reactive intermediates, including thiyl radicals, sulfenium cations, and metal-organosulfur species. rsc.org The specific pathway is often dictated by the choice of oxidant and reaction conditions.
Radical Pathway : An oxidant can abstract a hydrogen atom from the thiol (R-SH) to form a thiyl radical (RS•). Two of these radicals then combine to form the disulfide (R-S-S-R). acs.org
Ionic Pathway : Alternatively, the thiol can be oxidized to a sulfenium cation (RS+), which then reacts with another thiol molecule.
These oxidations can be mediated by chemical oxidants, transition metal catalysts, electrochemistry, or photochemistry. rsc.org For example, visible light-promoted catalyst-free conditions have been shown to facilitate the self-coupling of various aromatic thiols in the presence of an amine base like DABCO. acs.org Mechanistic studies suggest that these reactions can proceed via disulfide intermediates, which are then subjected to successive oxidation steps. organic-chemistry.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including disulfide formation. rsc.org This technique often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.
The application of microwave irradiation can dramatically enhance the efficiency of disulfide synthesis. rsc.orgscilit.com For example, an efficient, one-pot procedure for the synthesis of benzyl (B1604629) alkyl disulfides has been reported using microwave assistance, with reactions completing in as little as 15 minutes at 90 °C in water. rsc.orgscilit.com These methods have the potential to be efficient for synthesizing various disulfide-rich molecules. nih.gov
| Method | Conditions | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | Standard reflux | Hours to Days | Standard laboratory setup | rsc.org |
| Microwave-Assisted | Microwave irradiation (e.g., 90 °C) | Minutes (e.g., 4-15 min) | Rapid, high yields, eco-friendly | rsc.orgrsc.orgscilit.com |
Metal-Catalyzed Coupling Reactions
Transition metals are frequently employed as catalysts to facilitate the oxidative coupling of thiols or the cross-coupling of sulfur-containing compounds. doabooks.org Various metals, including iron, palladium, ruthenium, and molybdenum, have been shown to be effective. unirioja.esuni-mainz.deorganic-chemistry.org
Iron Catalysis : Iron-catalyzed reactions have been developed for the coupling of benzyl halides with disulfides. chemrxiv.orgnih.govorganic-chemistry.org These methods can proceed without the need for a terminal reductant or photoredox conditions and are notable for their broad substrate scope. nih.govorganic-chemistry.org Iron catalysts are also used for coupling sp3 hybridized benzyl halides with thiol nucleophiles. chemrxiv.org
Palladium Catalysis : Palladium complexes, such as those using Pd(OAc)2 with specific phosphine (B1218219) ligands, are versatile for the cross-coupling of thiols with aryl halides, accommodating a wide range of substrates. organic-chemistry.org
Ruthenium Catalysis : Ruthenium complexes can activate haloarenes towards nucleophilic aromatic substitution (SNAr) with amines, and similar principles can be applied to sulfur nucleophiles. acs.orgacs.org
Molybdenum Catalysis : Molybdenum pentachloride (MoCl5) serves as an inexpensive and powerful one-electron oxidant in various oxidative coupling reactions. uni-mainz.de
Green Chemistry Advancements in Disulfide Synthesis
Traditional methods for the synthesis of disulfides, including this compound, often rely on the oxidation of the corresponding thiols. While effective, these methods can involve the use of harsh oxidizing agents, stoichiometric reagents, and volatile organic solvents, leading to the generation of significant chemical waste and posing environmental and safety concerns. In contrast, green chemistry approaches offer cleaner, safer, and more sustainable alternatives. Key areas of advancement include the use of visible light, ultrasound, and biocompatible catalysts in aqueous media.
Visible Light-Mediated Synthesis:
A significant leap forward in green disulfide synthesis has been the development of methods that harness visible light as an abundant and environmentally benign energy source. beilstein-journals.org One such approach involves the visible light-promoted coupling of arenediazonium tetrafluoroborates with carbon disulfide. beilstein-journals.org This method provides a direct pathway to a variety of diaryl disulfides in good to excellent yields under mild reaction conditions. beilstein-journals.org The process often utilizes a photocatalyst, such as Ru(bpy)₃(PF₆)₂, and a low-energy light source like a 20W blue LED. beilstein-journals.org While this specific methodology is tailored for diaryl disulfides, the underlying principle of using light to initiate radical-based coupling reactions holds promise for the synthesis of dibenzyl disulfides as well.
The scope of this visible light-mediated reaction is broad, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring, which suggests its potential applicability for the synthesis of halogenated compounds like this compound. beilstein-journals.org
Table 1: Representative Diaryl Disulfides Synthesized via Visible Light-Mediated Coupling
| Entry | Arene Diazonium Salt Precursor | Product | Yield (%) |
| 1 | Benzenediazonium tetrafluoroborate | Diphenyl disulfide | 80 |
| 2 | 4-Methylbenzenediazonium tetrafluoroborate | Di-p-tolyl disulfide | 99 |
| 3 | 4-Methoxybenzenediazonium tetrafluoroborate | Bis(4-methoxyphenyl) disulfide | 95 |
| 4 | 4-Fluorobenzenediazonium tetrafluoroborate | Bis(4-fluorophenyl) disulfide | 85 |
| 5 | 4-Chlorobenzenediazonium tetrafluoroborate | Bis(4-chlorophenyl) disulfide | 82 |
| 6 | 4-Bromobenzenediazonium tetrafluoroborate | Bis(4-bromophenyl) disulfide | 78 |
Data sourced from a study on the visible light-promoted coupling of arenediazonium tetrafluoroborates and carbon disulfide. beilstein-journals.org
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as another powerful tool in green synthesis. Ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and under milder conditions compared to conventional methods. rsc.org The air oxidation of thiols to disulfides can be markedly accelerated by ultrasound, often affording the corresponding disulfides in almost quantitative yields within minutes at room temperature. rsc.org This technique is applicable to a wide range of thiols, including those with aromatic groups bearing both electron-donating and electron-withdrawing substituents. rsc.org The use of ultrasound eliminates the need for high temperatures and harsh chemical oxidants, thereby reducing energy consumption and waste generation.
Ascorbic Acid-Catalyzed Oxidation in Water:
One of the most promising green methodologies for disulfide synthesis involves the use of ascorbic acid (Vitamin C) as a catalyst for the oxidation of thiols in water. tandfonline.com This method is not only practical and inexpensive but also features a simple work-up procedure and is highly reusable. tandfonline.com The reaction proceeds cleanly at room temperature in a short time, yielding disulfides in high yields. tandfonline.com This approach is particularly attractive due to its use of a biocompatible and environmentally benign catalyst and water as the solvent, which is a significant improvement over hazardous organic solvents. tandfonline.com
The general applicability of this method to various aromatic thiols, including those with halogen substituents, has been demonstrated. tandfonline.com For instance, p-chlorobenzenethiol can be converted to the corresponding disulfide in excellent yield, highlighting the potential of this method for the synthesis of this compound from 4-chlorobenzyl mercaptan. tandfonline.com
Table 2: Ascorbic Acid-Catalyzed Synthesis of Various Disulfides in Water
| Entry | Thiol | Time (min) | Yield (%) |
| 1 | Benzenethiol | 5 | 99 |
| 2 | 4-Methylbenzenethiol | 6 | 98 |
| 3 | 4-Methoxybenzenethiol | 8 | 96 |
| 4 | 4-Chlorobenzenethiol | 7 | 100 |
| 5 | 2-Chlorobenzenethiol | 10 | 94 |
| 6 | Naphthalen-2-ylthiol | 9 | 95 |
Data is based on the oxidation of various thiols in the presence of ascorbic acid in water. tandfonline.com
These advancements in green chemistry offer a clear path toward more sustainable and environmentally responsible production of this compound and other valuable disulfide compounds. By embracing principles such as the use of renewable energy sources, benign solvents, and efficient catalysis, the chemical industry can significantly reduce its environmental impact while maintaining high levels of productivity and product quality.
Chemical Reactivity and Transformation Studies of Di 4 Chlorobenzyl Disulphide
Mechanistic Investigations of Bond Activation
The reactivity of Di(4-chlorobenzyl) disulphide is fundamentally dictated by the cleavage of its covalent bonds, primarily the sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds. The relative lability of these bonds determines the initial steps in its various transformations.
Carbon-Sulfur Bond Activation Pathways
Activation of the carbon-sulfur bond in dibenzylic disulfides is generally a more energy-intensive process compared to the cleavage of the sulfur-sulfur bond. The typical bond dissociation energy (BDE) for a C-S bond in a compound like dibenzyl sulfide (B99878) is significantly higher than that of the S-S bond in a disulfide.
However, C-S bond activation can occur under specific conditions, such as high temperatures or in the presence of transition metals. For instance, during the pyrolysis of hydrocarbons, the addition of dibenzyl disulfide can influence reaction pathways, which may involve C-S bond scission at elevated temperatures. tue.nl In the context of corrosion, the degradation of dibenzyl disulfide on copper surfaces can lead to the formation of copper thiolates, a process that inherently involves the cleavage of the C-S bond, ultimately resulting in the formation of copper sulfide. acs.orgresearchgate.net Oxidative addition reactions involving low-valent metal centers can also lead to C-S bond cleavage, although S-S bond cleavage is often the more kinetically favorable pathway. acs.org
| Bond Type | Compound Class | Approximate BDE (kcal/mol) |
|---|---|---|
| S-S | Aryl Disulfides | ~46-60 |
| S-S | Alkyl Disulfides | ~68 |
| C-S | Benzyl (B1604629) Sulfides | ~73 |
| C-H | Toluene (Benzylic) | ~89-90 |
Note: Data is generalized from various sources for illustrative purposes. researchgate.netresearchgate.netwikipedia.org The 4-chloro substituent on this compound is expected to have a minor effect on these values.
Free Radical Processes in this compound Reactions
The relatively weak sulfur-sulfur bond is susceptible to homolytic cleavage upon input of thermal or photochemical energy, generating two 4-chlorobenzylthiyl radicals (4-Cl-BnS•). This process is the cornerstone of the free-radical chemistry of this compound.
Formation of Thiyl Radicals: Bn-S-S-Bn + Δ or hν → 2 BnS•
Studies using pulse radiolysis on dibenzyl disulfide have shown that one-electron reduction leads to a disulfide radical anion, which rapidly fragments into a thiolate anion and a thiyl radical. nih.gov Ph–CH₂–S–S–CH₂–Ph + e⁻ → [Ph–CH₂–S–S–CH₂–Ph]•⁻ → Ph–CH₂–S• + Ph–CH₂–S⁻
These generated thiyl radicals are key intermediates that can participate in a variety of subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, and radical-radical coupling. scholaris.ca For example, the influence of dibenzyl disulfide on hydrocarbon pyrolysis is attributed to the formation of stabilized benzylthiyl radicals that can initiate decomposition chains. tue.nl
Electrochemical Redox Behavior
The electrochemical behavior of this compound is characterized by the reduction of the disulfide bond. While direct data for the 4-chloro substituted compound is not available, studies on dibenzyl disulfide and other aromatic disulfides provide a clear model. The reduction is typically an irreversible process involving the uptake of two electrons and cleavage of the S-S bond to yield two thiolate anions.
The key step is the initial one-electron transfer to form a radical anion, which, as mentioned, is unstable and fragments. nih.govresearchgate.net The peak cathodic potential (Epc) for dibenzyl disulfide has been measured at -2.72 V (vs. Fc/Fc⁺) in acetonitrile. rsc.org This is a significantly more negative potential compared to diphenyl disulfide (Epc = -2.09 V vs. Fc/Fc⁺), indicating that dibenzyl disulfide is more difficult to reduce. rsc.org
The presence of an electron-withdrawing 4-chloro substituent on the benzyl rings of this compound would be expected to stabilize the resulting radical anion and the transition state leading to it. This stabilization should make the compound easier to reduce, shifting its reduction potential to a less negative (more positive) value compared to the unsubstituted dibenzyl disulfide. This effect is consistent with Hammett correlations observed for the reduction of substituted benzyl radicals. bohrium.comacs.org
| Compound | Peak Cathodic Potential (Epc) | Reference Electrode | Notes |
|---|---|---|---|
| Dibenzyl disulfide | -2.72 V | Fc/Fc⁺ | Considered difficult to reduce. rsc.org |
| Diphenyl disulfide | -2.09 V | Fc/Fc⁺ | Easier to reduce than dibenzyl disulfide. rsc.org |
| This compound | Predicted < -2.72 V | Fc/Fc⁺ | Expected to be easier to reduce than the parent compound due to the electron-withdrawing Cl group. |
Disulfide Metathesis and Exchange Reactions
Disulfide metathesis, or exchange, is a characteristic reaction of disulfides where the sulfur atoms are scrambled between molecules. This process can be initiated by various stimuli, including heat, light, or catalysts.
Pressure-Induced Disulfide Metathesis
While studies specifically investigating high-pressure-induced disulfide metathesis for this compound or its parent compound are not prominent in the literature, research into the general behavior of dibenzyl disulfide provides relevant insights. Interestingly, dibenzyl disulfide is noted as a uniquely reactive substrate that undergoes rapid, spontaneous disulfide metathesis with other disulfides (e.g., dimethyl disulfide) at room temperature in polar aprotic solvents like DMF or DMSO, without the need for external pressure or catalysts. chemrxiv.org This reactivity is exceptional compared to other alkyl disulfides and may be attributed to activation by the neighboring benzyl groups. chemrxiv.org Given this inherent reactivity, it is plausible that the application of high pressure would further accelerate such exchange reactions for this compound, although specific mechanistic pathways under such conditions remain to be elucidated for this compound class.
Catalytic and Cocatalytic Activities
This compound and its parent compound can act as reagents, precursors, or catalysts in various organic transformations. Their utility often stems from the ability to serve as a source of benzylthiyl radicals or thiobenzoyl groups.
In the presence of elemental sulfur, dibenzyl disulfide has been utilized as an effective thiobenzoylating agent for amines, leading to the synthesis of a wide range of thioamides. researchgate.net In related systems, dibenzyl disulfide serves as the sulfur source in oxidative coupling reactions with amines, catalyzed by complexes like quinoline-bromine, to produce thioamides under metal-free conditions. researchgate.net
Furthermore, the compound can act as a radical initiator. Its thermal decomposition into benzylthiyl radicals has been shown to accelerate the rate of hydrocarbon decomposition during steam cracking, demonstrating its activity in modifying industrial chemical processes. tue.nl In organometallic chemistry, dibenzyl disulfide reacts with low-valent metal complexes in oxidative addition reactions, serving as a reagent for the synthesis of metal-thiolate complexes, which themselves can be catalytically active. acs.org
Photoredox Catalysis and Thiyl Radical Generation
Visible-light photoredox catalysis is a powerful method for generating reactive radical species under mild conditions. beilstein-journals.org For disulfides, this process typically involves the homolytic cleavage of the sulfur-sulfur bond to produce two thiyl radicals (RS•). nih.gov These radicals are versatile intermediates in organic synthesis. beilstein-journals.org
The generation of thiyl radicals from diaryl disulfides can be initiated by a photocatalyst, such as Ru(bpy)₃(PF₆)₂, upon irradiation with visible light. beilstein-journals.org A proposed mechanism suggests that the photocatalyst, in its excited state, can engage with the disulfide. Computational studies on diaryl disulfides suggest that the homolysis of the S-S bond can be facilitated by the formation of a charge-transfer complex between the disulfide and another reactant, like an olefin, under visible light, as direct homolysis often requires higher energy UV light. nih.gov The resulting 4-chlorobenzylthiyl radical would be a key intermediate capable of participating in subsequent bond-forming reactions.
The general process for thiyl radical generation from a disulfide (RSSR) via photoredox catalysis can be summarized as follows:
Excitation : The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
Electron Transfer : The excited photocatalyst can be reductively quenched by a substrate or oxidatively quenched. For disulfides, an alternative is the formation of a charge-transfer complex that lowers the S-S bond dissociation energy.
Homolysis : The S-S bond of the disulfide cleaves, forming two thiyl radicals (2 RS•).
These generated thiyl radicals are crucial for initiating further chemical transformations. nih.gov
Hydrogen Atom Transfer (HAT) Catalysis
Thiyl radicals, generated from disulfides like this compound, are effective hydrogen atom transfer (HAT) agents. beilstein-journals.org In HAT catalysis, a radical abstracts a hydrogen atom from a substrate, creating a new radical species that can then undergo further reactions. mdpi.com This process is driven by the relative bond dissociation energies (BDEs) of the bonds being broken and formed. mdpi.com
Disulfides can serve as pre-catalysts in these systems, generating the active thiyl radical HAT agent upon photoirradiation. nih.govacs.org The thiyl radical can then abstract a hydrogen atom from a C-H bond, particularly an activated one such as an allylic C-H bond, to form a thiol (R-SH) and an alkyl radical. mdpi.comacs.org This strategy is employed in various C-H functionalization reactions. mdpi.com
A general catalytic cycle involving a disulfide in HAT catalysis is outlined below:
Initiation : The disulfide (RSSR) generates thiyl radicals (RS•) under photolytic conditions.
HAT Event : The thiyl radical abstracts a hydrogen atom from a substrate (Substrate-H), yielding a thiol (RSH) and a substrate radical (Substrate•).
Product Formation : The substrate radical reacts with another molecule to form the desired product.
Catalyst Regeneration : The thiol can be converted back to the disulfide or the thiyl radical can be regenerated through various pathways to continue the catalytic cycle.
The use of disulfides as HAT catalysts is particularly valuable in photoredox systems where they can act in concert with a photocatalyst to enable challenging transformations. acs.org
Role in Cyclization and Oxidative Cleavage Reactions
Cyclization Reactions: Thiyl radicals derived from disulfides are known to mediate cyclization reactions of unsaturated substrates. beilstein-journals.orgdundee.ac.uk The radical can add to an alkene or alkyne, and the resulting carbon-centered radical can then attack another unsaturated bond within the same molecule to form a cyclic structure. Disulfide bonds themselves are common motifs in cyclic peptides, formed via oxidative cyclization of cysteine residues, although this is a different class of reaction. acs.orgnih.gov While direct examples involving this compound are not documented, its derived thiyl radical could theoretically initiate radical cascade cyclizations.
Oxidative Cleavage Reactions: Disulfides can act as photocatalysts in the aerobic oxidative cleavage of carbon-carbon double bonds. tue.nl In these reactions, electron-rich aromatic disulfides are irradiated with visible light in the presence of air or oxygen. tue.nl This process converts alkenes into corresponding aldehydes or ketones. tue.nl A proposed mechanism involves the formation of a charge-transfer complex between the disulfide and the olefin, which facilitates the unconventional cleavage of the S-S bond. tue.nl The subsequent steps involve reaction with molecular oxygen to form intermediates like dioxetanes, which then cleave to yield the carbonyl products. nih.gov
Additionally, the oxidative cleavage of benzylic C-N or C-O bonds can be achieved through various methods, including photoredox and electrochemical approaches, where radical intermediates play a key role. mdpi.com While not directly catalyzed by the disulfide itself, the principles of generating radicals to initiate cleavage are related.
Isomerization and Diboration Catalysis
Isomerization Catalysis: Thiyl radicals generated from disulfides can catalyze the cis-trans isomerization of alkenes. beilstein-journals.org The mechanism involves the reversible addition of the thiyl radical to the double bond. This addition forms a carbon-centered radical intermediate. Rotation around the former carbon-carbon double bond can occur in this intermediate before the thiyl radical is eliminated, leading to the thermodynamically more stable isomer. This process has been reported for the conversion of maleate (B1232345) esters to fumarates using diphenyl disulfide under photoirradiation. beilstein-journals.org
A plausible mechanism for the isomerization of an allyl alcohol to a carbonyl compound catalyzed by a disulfide involves the thiyl radical abstracting an α-hydrogen, followed by a single-electron transfer (SET) and proton abstraction to yield the final product. nih.gov
Diboration Catalysis: The field of diboration catalysis primarily involves transition metal catalysts, such as those based on platinum, for the addition of a B-B bond across a double or triple bond. orgsyn.org There is no information in the searched literature to suggest that this compound or other simple organic disulfides act as catalysts for diboration reactions. This class of reaction relies on the specific oxidative addition and reductive elimination capabilities of transition metal complexes.
Structural Elucidation and Spectroscopic Characterization of Di 4 Chlorobenzyl Disulphide
Advanced Spectroscopic Techniques
Spectroscopy is fundamental to the characterization of Di(4-chlorobenzyl) disulphide, with each technique providing a unique piece of the structural puzzle.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly symmetric. The methylene (B1212753) protons (Ar-CH₂-S) would appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. This signal is anticipated in the region of 3.5-4.0 ppm. The aromatic protons of the para-substituted rings would exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The protons ortho to the chlorobenzyl group are expected to resonate at approximately 7.2-7.4 ppm, while the protons meta to the group would appear at a similar chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum would also reflect the molecule's symmetry. Four distinct signals are expected for the aromatic carbons and one for the benzylic carbon. The benzylic carbon (Ar-C H₂-S) is predicted to have a chemical shift in the range of 38-45 ppm. The four aromatic carbons would include the carbon bearing the chlorine (C-Cl), the carbon attached to the methylene group (C-CH₂), and the two chemically distinct C-H carbons in the ring, with expected shifts between 128 and 140 ppm.
| Predicted NMR Data for this compound | |
| Nucleus | Assignment |
| ¹H | Ar-CH ₂-S |
| Ar-H (ortho to CH₂) | |
| Ar-H (meta to CH₂) | |
| ¹³C | Ar-C H₂-S |
| Aromatic C -H | |
| Aromatic C -Cl | |
| Aromatic C -CH₂ |
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the chlorobenzyl groups. Key expected frequencies include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching of the methylene groups around 2920-2960 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretch is expected around 1090 cm⁻¹. The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. The S-S stretching vibration is very weak in the IR spectrum and is often difficult to observe, but it is expected in the 400-500 cm⁻¹ region. nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the symmetric, non-polar S-S bond. A distinct and relatively strong signal for the S-S stretch is expected between 450 and 510 cm⁻¹. nih.govnih.gov The aromatic ring vibrations also give rise to strong Raman signals.
| Key Vibrational Frequencies for this compound | | | :--- | :--- | :--- | | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | | Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 | | Aliphatic C-H Stretch | 2920 - 2960 | 2920 - 2960 | | Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | | CH₂ Bend (Scissoring) | ~ 1420 | ~ 1420 | | C-Cl Stretch | ~ 1090 | Observable | | C-S Stretch | 600 - 800 (weak) | Observable | | S-S Stretch | 400 - 500 (very weak) | 450 - 510 (strong) |
UV-Visible spectroscopy provides insight into the electronic transitions within the molecule. The chromophores in this compound are the chlorobenzene (B131634) rings and the disulfide bridge. The spectrum is expected to show absorptions characteristic of the benzene (B151609) ring's π→π* transitions, which are typically observed below 280 nm. escholarship.org The disulfide bond itself has a weak n→σ* absorption at longer wavelengths, often around 250-300 nm, though it can be masked by the more intense aromatic absorptions. nih.govescholarship.org The presence of the chlorine substituent on the benzene ring is expected to cause a slight bathochromic (red) shift of the aromatic absorption bands compared to the unsubstituted dibenzyl disulphide. escholarship.org
Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular ion peak (M⁺) for this compound (C₁₄H₁₂Cl₂S₂) would be expected at m/z 286, considering the most abundant isotopes (³⁵Cl). The isotopic pattern would be characteristic for a molecule containing two chlorine atoms, with prominent peaks at M+2 (m/z 288) and M+4 (m/z 290).
The fragmentation is likely dominated by cleavage of the relatively weak S-S and C-S bonds. Common fragmentation pathways include:
S-S bond cleavage: Homolytic or heterolytic cleavage of the disulfide bond would yield the 4-chlorobenzylthio radical or related ions.
C-S bond cleavage: Cleavage of the carbon-sulfur bond is a very common pathway, leading to the highly stable 4-chlorobenzyl cation at m/z 125. This is often the base peak in the spectrum.
Rearrangements: Subsequent loss of sulfur or other small molecules can lead to further fragment ions.
| Predicted Mass Spectrometry Fragments | |
| m/z | Proposed Fragment |
| 286, 288, 290 | [M]⁺˙ (Molecular ion) |
| 125, 127 | [C₇H₆Cl]⁺ (4-chlorobenzyl cation) |
| 159, 161 | [C₇H₆ClS]⁺ |
X-ray Crystallography and Solid-State Structural Analysis
| Expected Crystallographic Parameters | |
| Parameter | Expected Value |
| S-S Bond Length | ~ 2.04 Å |
| C-S Bond Length | ~ 1.82 Å |
| C-S-S Bond Angle | ~ 105° |
| C-S-S-C Dihedral Angle | ~ 80-100° |
Conformational Analysis and Molecular Flexibility
For most acyclic disulfides, the energetically preferred conformation features a C-S-S-C dihedral angle of approximately 90°. nih.gov This "gauche" conformation minimizes the repulsion between the lone pairs of electrons on the adjacent sulfur atoms. Rotational barriers around the S-S bond are relatively low, suggesting that the molecule possesses significant conformational flexibility in solution. The two chlorobenzyl groups can rotate around the C-S bonds, further contributing to the molecule's dynamic nature. The relationship between the C-S-S-C dihedral angle and the molecule's electronic properties is well-established, with the UV absorption maximum being sensitive to this angle. nih.gov Computational modeling, such as Density Functional Theory (DFT), could further illuminate the potential energy surface and the relative stabilities of different conformers.
Computational Chemistry and Theoretical Modeling of Di 4 Chlorobenzyl Disulphide
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edu These calculations can predict a wide range of properties, including molecular geometry, electronic energy, bond energies, and various spectra. northwestern.edu
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the reaction mechanisms of sulfur-containing compounds. researchgate.net DFT calculations focus on the electron density to determine the properties of a system.
In studies of related compounds like dibenzyl disulphide (DBDS), DFT has been utilized to investigate adsorption behavior on surfaces such as copper. researchgate.net Such studies calculate structural and quantum chemical parameters like molecular orbital energies (e.g., HOMO and LUMO), energy gaps, and chemical hardness to understand the molecule's reactivity. researchgate.net For instance, DFT calculations have been applied to model the interactions of DBDS with a Cu(111) surface, which is relevant to understanding corrosion processes in industrial applications like power transformers. researchgate.net
Another application of DFT to the parent compound, benzyl-disulfide, involves modeling its ability to capture carbon dioxide (CO2). nih.gov These studies investigate the thermodynamics of the capture and release process, finding that the reduced benzyl-disulfide anion binds to CO2 through a barrierless process, indicating efficient capture. nih.gov The effect of solvent polarity on the thermodynamics of CO2 capture is also a key area of investigation using these methods. nih.gov DFT is considered a valuable tool for predicting the S-S bond dissociation energies (BDEs) of disulfides, where the electronic effect of substituents is found to be a predominant factor in determining bond strength. semanticscholar.org
Table 1: Example Quantum Chemical Parameters Calculated via DFT for Benzyl (B1604629) Dichalcogenides
| Compound | Property | Calculated Value |
|---|---|---|
| Benzyl-disulfide | CO2 Capture Thermodynamics | Least thermoneutral pathway among analogues nih.gov |
| Benzyl-diselenide | CO2 Capture Thermodynamics | Intermediate thermoneutrality nih.gov |
| Benzyl-ditelluride | CO2 Capture Thermodynamics | Most thermoneutral pathway nih.gov |
Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. For a structurally related organotin complex, di(p-chlorobenzyl) (dibromo) (1, 10-phenanthroline) tin (IV), DFT methods using the B3LYP/LanL2DZ basis set have been employed to calculate vibrational frequencies. researchgate.net The calculated Fourier-transform infrared (FT-IR) and Raman spectra can be compared with experimental results to confirm the molecular structure and vibrational assignments. researchgate.net This comparative approach allows for a detailed understanding of the vibrational modes of the molecule.
Table 2: Illustrative Comparison of Theoretical vs. Experimental Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (FT-IR/Raman) |
|---|---|---|
| C-H stretch (aromatic) | 3050 - 3100 | 3060 |
| C-H stretch (aliphatic) | 2900 - 3000 | 2950 |
| C=C stretch (aromatic) | 1400 - 1600 | 1490, 1590 |
| C-S stretch | 600 - 700 | 680 |
| S-S stretch | 500 - 550 | 540 |
| C-Cl stretch | 700 - 800 | 750 |
Molecular Dynamics Simulations and Conformational Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics and thermodynamic properties of a system, which are often not captured by static experimental methods. mdpi.com For flexible molecules like Di(4-chlorobenzyl) disulphide, MD simulations can explore the potential energy surface and identify stable conformations and the transitions between them.
The methodology involves starting with an initial structure, often from experimental data or quantum chemical calculations, and then simulating its movement by solving Newton's equations of motion. mdpi.com This technique can reveal dynamic characteristics, such as the flexibility of molecular switches or the movement of domains within a protein, that are not observable in static crystal structures. mdpi.com While specific MD studies on this compound are not prominent, the technique is broadly applied to understand the behavior of organic molecules in various environments, including their interactions with biological membranes or other materials. mdpi.com For example, MD simulations have been used to investigate forced conformational transitions in polysaccharides and to model the interaction of cell-penetrating peptides with membranes. mdpi.comnih.gov
Reaction Mechanism Modeling
Theoretical modeling is crucial for elucidating the mechanisms of chemical reactions. DFT calculations are a primary tool for modeling reaction pathways, identifying transition states, and calculating activation energies. researchgate.net For disulfide-containing molecules, this can involve modeling redox processes, cleavage of the S-S bond, and reactions with other species. semanticscholar.orgbeilstein-journals.org
For example, the mechanism of CO2 capture by benzyl-disulfide has been modeled, showing the process involves reduction of the disulfide followed by a barrierless binding of the resulting anion to CO2. nih.gov Similarly, DFT has been used to study the reaction of chlorine atoms with carbon disulfide, providing insights into reaction selectivity. sci-hub.se The homolytic cleavage of the disulfide bond to form thiyl radicals, which can initiate various reactions, is another process frequently studied using computational methods. beilstein-journals.org These studies help in designing new reactions and understanding the multifaceted reactivity of sulfur compounds. researchgate.net
Ligand-Receptor Interaction Prediction
Predicting the interaction between a small molecule (ligand) and a biological macromolecule (receptor) is a cornerstone of computer-aided drug design. nih.gov Molecular docking is a key computational technique used for this purpose. nih.gov
Molecular docking aims to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.govekb.eg The process involves two main components: a search algorithm that generates various possible binding poses of the ligand in the receptor's active site, and a scoring function that ranks these poses based on their predicted binding energy. nih.gov
Docking studies can be used to screen large databases of compounds to identify potential drug candidates that are likely to bind to a specific protein target. nih.gov While no specific molecular docking studies involving this compound as a ligand were identified, this methodology would be applied to investigate its potential biological activity. The results of a docking study typically include a docking score, which estimates the binding affinity, and a detailed view of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.net
Table 3: Example Output from a Hypothetical Molecular Docking Study
| Parameter | Description | Illustrative Value/Result |
|---|---|---|
| Protein Target | The receptor protein being studied (e.g., an enzyme, a receptor). | e.g., Tyrosine Kinase |
| Docking Score | An estimation of the binding free energy (e.g., in kcal/mol). | -8.5 kcal/mol |
| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions. | TYR321, LYS154, GLU210 |
| Types of Interactions | The nature of the chemical interactions formed (e.g., H-bonds, hydrophobic). | Hydrogen bond with TYR321; Pi-Pi stacking with PHE320 |
| Predicted Pose | The 3D orientation of the ligand within the binding site. | [Visual Representation] |
Note: This table is for illustrative purposes to demonstrate the typical outputs of a molecular docking simulation.
Structure-Activity Relationship (SAR) Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) models are fundamental computational tools in chemical research, aiming to correlate the structural or property descriptors of compounds with their biological or chemical activities. For a molecule like this compound, various computational approaches could be employed to establish a robust SAR model, particularly if it is part of a series of analogous compounds being evaluated for a specific activity, such as insecticidal or antimicrobial effects.
The development of a QSAR model for a series of substituted dibenzyl disulphides would typically involve the following steps:
Data Set Compilation: A series of dibenzyl disulphide analogues with varying substituents on the benzyl rings would be synthesized and their biological or chemical activity would be experimentally determined. This would form the training and test sets for the QSAR model.
Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D fingerprints.
3D Descriptors: Geometric properties such as molecular surface area, volume, and shape indices.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., DFT), these include HOMO-LUMO energies, dipole moment, atomic charges, and electrostatic potential maps.
Model Development and Validation: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is built to correlate the calculated descriptors with the observed activity. The predictive power of the model is then rigorously validated using internal and external validation techniques.
For this compound, the presence of the chloro-substituents at the para positions would significantly influence its electronic and steric properties. A hypothetical QSAR study might reveal that the electronic properties, such as the partial charge on the sulfur atoms or the dipole moment of the molecule, are critical for its activity. The lipophilicity, influenced by the chlorine atoms, would also be a key descriptor.
A hypothetical data table illustrating the types of descriptors that would be relevant in a QSAR study of substituted dibenzyl disulphides is presented below.
| Compound | Substituent (X) | LogP | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |
| 1 | H | 4.5 | 1.2 | -6.5 | -0.8 | 15.2 |
| 2 | 4-Cl | 5.2 | 2.5 | -6.7 | -1.0 | 8.5 |
| 3 | 4-CH3 | 4.9 | 1.0 | -6.3 | -0.7 | 12.8 |
| 4 | 4-NO2 | 4.3 | 4.0 | -7.2 | -1.5 | 5.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Charge-Transfer Complex Formations
Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. The electronic properties of aromatic and sulfur-containing compounds make them potential candidates for forming such complexes. In the case of this compound, the presence of the electron-rich sulfur-sulfur bond and the aromatic rings suggests it could act as an electron donor in the presence of suitable electron acceptors.
The formation of a CT complex can be studied both experimentally and computationally. Spectroscopic methods, such as UV-Vis spectroscopy, are often used to detect the characteristic charge-transfer band, which is a new absorption band that appears upon complex formation.
Computational chemistry provides powerful tools to investigate and predict the formation and properties of charge-transfer complexes. Density Functional Theory (DFT) is a particularly useful method for this purpose. A computational study of the potential charge-transfer complexes of this compound would likely involve:
Geometry Optimization: The geometries of the individual donor (this compound) and potential acceptor molecules, as well as the geometry of the resulting complex, would be optimized to find the most stable arrangement.
Interaction Energy Calculation: The strength of the interaction between the donor and acceptor would be calculated to determine the stability of the CT complex.
Electronic Structure Analysis: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, would provide insight into the nature of the charge transfer. A small energy gap between the donor's HOMO and the acceptor's LUMO is indicative of a favorable CT interaction.
Simulation of UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra of the complex, which can then be compared with experimental data to confirm the presence of the charge-transfer band.
Potential electron acceptors that could form CT complexes with this compound include quinones (e.g., tetracyanoquinodimethane - TCNQ) or nitroaromatic compounds. The electron-withdrawing nature of the chlorine atoms in this compound would modulate its donor ability compared to the unsubstituted dibenzyl disulphide.
A hypothetical data table summarizing the calculated properties of a potential charge-transfer complex between this compound and a generic acceptor is shown below.
| Property | This compound (Donor) | Acceptor (e.g., TCNQ) | CT Complex |
| HOMO Energy (eV) | -6.7 | -8.3 | -6.5 |
| LUMO Energy (eV) | -1.0 | -3.1 | -2.9 |
| Interaction Energy (kcal/mol) | N/A | N/A | -5.8 |
| Calculated λmax (CT band) (nm) | N/A | N/A | 450 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Biological and Pharmaceutical Research of Di 4 Chlorobenzyl Disulphide and Analogues
Antineoplastic and Antiproliferative Potentials
Recent research has highlighted the promise of Di(4-chlorobenzyl) disulphide as a potential anticancer agent. Its activity is primarily linked to its ability to modulate key cellular pathways involved in tumor progression and cell proliferation.
Modulation of Tumor Suppressor Proteins (e.g., Pdcd4 Stabilization)
A significant finding in the study of this compound is its role as a stabilizer of the tumor suppressor protein, Programmed Cell Death 4 (Pdcd4). plos.orgnih.govnih.gov The loss of Pdcd4 expression is a common event in the development of various cancers, making it a crucial target for therapeutic intervention. nih.gov
This compound was identified from a screen of approximately 2000 compounds as a novel stabilizer of Pdcd4. plos.orgnih.govnih.gov The mechanism of Pdcd4 degradation involves its phosphorylation by the PI3K-mTOR-p70S6K1 signaling pathway, which then leads to its ubiquitination by the β-TrCP1 E3 ligase and subsequent destruction by the proteasome. plos.orgnih.gov this compound appears to interfere with this degradation process, leading to an accumulation of functional Pdcd4 within the cell.
| Compound | Modification | Pdcd4 Stabilizing Potential |
|---|---|---|
| This compound | Parent Compound | Active |
| Analogue with altered sulfide (B99878) linker | Modification of the disulfide bridge | Inactive |
| Analogues with different phenyl substituents | Replacement of chlorine with other groups | Minor effect on activity |
Inhibition of Cellular Proliferation and Viability
Concurrent with its ability to stabilize Pdcd4, this compound has been shown to inhibit the proliferation and reduce the viability of cancer cells. plos.orgnih.govnih.gov This antiproliferative effect is observed at concentrations where Pdcd4 stabilization occurs, suggesting a direct link between these two phenomena. plos.orgnih.gov By maintaining higher levels of the tumor suppressor Pdcd4, which is known to inhibit translation and other processes crucial for cell growth, this compound can effectively halt the cell cycle and induce cell death in cancerous tissues.
The inhibition of proliferation by this compound and its active analogues has been demonstrated in various cancer cell lines. The effect is dose-dependent, with higher concentrations of the compound leading to a greater reduction in cell numbers. This suggests that the compound could be a valuable lead for the development of new anticancer therapies that work by restoring the function of key tumor suppressor pathways.
| Concentration | Effect on Cellular Proliferation | Effect on Cellular Viability |
|---|---|---|
| Low concentrations | Inhibition of proliferation observed | Reduction in viability begins to be apparent |
| High concentrations | Strong inhibition of proliferation | Significant reduction in viability |
Antimicrobial and Antifungal Activities
While the primary focus of research on this compound has been its anticancer properties, the broader class of organosulfur compounds and compounds containing chlorobenzyl moieties are known to possess antimicrobial and antifungal activities.
Spectrum of Activity against Bacterial Strains
Specific studies detailing the spectrum of antibacterial activity for this compound are limited in the currently available scientific literature. However, disulfide-containing compounds are generally recognized for their biological activities, including antibacterial properties. sciforum.net The lipophilicity of diaryl disulfide systems can enhance their ability to penetrate bacterial cell walls, leading to antimicrobial effects. sciforum.net Furthermore, various chlorobenzyl derivatives have been synthesized and evaluated for their antimicrobial activity against a range of microorganisms, including Staphylococcus aureus and Escherichia coli. nih.govnih.gov
Herbicidal Properties
There is currently a lack of specific data in the scientific literature regarding the herbicidal properties of this compound. However, some related chemical structures, such as benzyl (B1604629) alcohol, have been investigated for their herbicidal effects. google.com Additionally, other chlorinated benzyl compounds are used in commercial herbicide formulations. nih.govoecd.orgnih.gov
Biochemical Mechanisms of Action
The primary elucidated biochemical mechanism of action for this compound in the context of its antineoplastic effects is the stabilization of the tumor suppressor protein Pdcd4. plos.orgnih.govnih.gov By preventing the proteasomal degradation of Pdcd4, the compound allows this key protein to accumulate in cancer cells. plos.orgnih.gov Pdcd4 is known to inhibit the initiation of translation by binding to the eukaryotic initiation factor 4A (eIF4A), thereby preventing the unwinding of messenger RNA and halting protein synthesis. This ultimately leads to a decrease in the production of proteins that are essential for cell growth and proliferation, resulting in the observed antiproliferative effects. Computational modeling suggests that the flexibility of the disulfide linker in this compound may be crucial for its biological activity, allowing it to adopt a conformation that facilitates its stabilizing effect on Pdcd4. nih.gov
Enzyme Inhibition and Disruption of Metabolic Pathways
Research into the enzyme inhibition potential of compounds structurally related to this compound has identified promising activity. Analogues such as dibenzyl trisulphide (DTS), a natural compound, have been shown to inhibit cytochrome P450 (CYP) enzymes, which are crucial in the metabolism of xenobiotics, including the activation of environmental pollutants. nih.govresearchgate.net
Specifically, DTS and its derivatives have been studied for their inhibitory effects on the CYP1 family of enzymes (CYP1A1, CYP1A2, and CYP1B1). nih.govresearchgate.net In silico studies involving molecular docking have been used to design novel DTS analogues with the aim of improving both the inhibitory activity and specificity towards CYP1A1. nih.gov These studies target key amino acid residues within the enzyme's active site to enhance binding affinity. nih.govresearchgate.net
One study focused on designing DTS analogues by introducing functional modifications to improve interactions. The binding affinities of DTS and its designed analogues for various CYP isoforms were compared, highlighting the potential for creating more specific inhibitors. researchgate.net
Table 1: Comparative Binding Affinity of Dibenzyl Trisulphide (DTS) and an Analogue for CYP Isoforms
| Compound | Binding Affinity (kcal/mol) - CYP1A1 | Binding Affinity (kcal/mol) - CYP1A2 | Binding Affinity (kcal/mol) - CYP1B1 |
|---|---|---|---|
| Dibenzyl Trisulphide (DTS) | -7.2 | -6.8 | -7.5 |
Source: Data synthesized from in silico studies on DTS analogues. researchgate.net
The data indicates that structural modifications can significantly enhance the binding affinity for the target enzyme CYP1A1 while maintaining or slightly altering affinities for other isoforms, suggesting a path towards selective inhibition. researchgate.net While this research does not directly involve this compound, it establishes that the dibenzyl sulphide scaffold is a viable candidate for enzyme inhibition. Further research is needed to determine if this compound exhibits similar properties.
Radical Scavenging and Antioxidant Properties
The antioxidant potential of diaryl and dibenzyl disulphide analogues has been a subject of investigation. These compounds can exert antioxidant effects by scavenging free radicals, which are implicated in oxidative stress and cellular damage.
A study investigating the antioxidant capacity of various organochalcogenide compounds compared the effects of diphenyl disulphide and a chlorinated analogue, p-Cl-diphenyl diselenide, against lipid peroxidation. nih.gov The study measured the concentration needed to inhibit the formation of thiobarbituric reactive species (TBARS) by 50% (IC50). While diphenyl disulphide itself showed pro-oxidant activity in this specific assay, its selenium analogue containing a para-chloro substitution demonstrated antioxidant effects. nih.gov
Another study focused on S-benzyl phenylmethanethiosulfinate (BPT), a new thiosulfinate derivative, and used dibenzyl disulphide as a model compound to understand the structural basis of its antioxidant activity. rsc.org The research indicated that the benzylic hydrogens are primarily responsible for the peroxyl radical scavenging activity. rsc.org This finding is significant as this compound also possesses benzylic hydrogens. The study determined the stoichiometric factor (n), which represents the number of peroxyl radicals trapped by one antioxidant molecule, for BPT to be approximately 2. rsc.org
Table 2: Antioxidant Activity of Diphenyl Disulphide Analogues against Quinolinic Acid-Induced TBARS Production
| Compound | IC50 (µM) |
|---|---|
| Ebselen (Reference) | 1.71 |
| Diphenyl diselenide | 3.73 |
| p-Cl-diphenyl diselenide | 23.2 |
Source: Data from a study on the antioxidant properties of organochalcogenides. nih.gov
These findings suggest that modifications to the diaryl disulphide structure, such as the nature of the chalcogen atom and substitutions on the phenyl rings, play a crucial role in determining the antioxidant or pro-oxidant character of the compound.
Lead Compound Identification and Derivatization for Drug Discovery
The dibenzyl disulphide scaffold and its analogues are being explored as lead compounds for developing new therapeutic agents. nih.govresearchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the target better. nih.gov
The research on dibenzyl trisulphide (DTS) analogues for CYP1A1 inhibition is a clear example of lead compound identification and optimization. nih.govresearchgate.net DTS serves as the initial hit, and through computational design, novel analogues with improved potency and selectivity are generated. One such designed analogue, with modifications to enhance hydrogen bonding and π–π stacking, was identified as a promising candidate for future cancer-preventive strategies by inhibiting carcinogen-activating enzymes. nih.gov
Furthermore, a study on benzyl analogues of diallyl disulphide (DADS), a compound found in garlic, explored the structure-activity relationship of 4-substituted benzyl disulphides concerning their anti-proliferative activities in human breast cancer cells. researchgate.net This research demonstrates the process of derivatization, where different functional groups (e.g., -CN, -F, -NO2, -OMe) are introduced at the para-position of the benzyl rings to enhance biological activity. The study found that a disulfide with a 4-cyano group exhibited the highest activity among the tested disulphides. researchgate.net
This approach of identifying a core structure like dibenzyl disulphide and systematically modifying it through derivatization is a fundamental strategy in drug discovery to develop compounds with improved efficacy and better pharmacokinetic properties. researchgate.netnih.gov
Environmental Impact and Ecotoxicological Investigations of Di 4 Chlorobenzyl Disulphide
Environmental Fate and Persistence
The environmental fate and persistence of a chemical compound determine its longevity and distribution in various environmental compartments, including air, water, and soil. For Di(4-chlorobenzyl) disulphide, a comprehensive assessment would require detailed studies on its degradation, transformation, and transport mechanisms. However, specific experimental data on these aspects are currently lacking.
Based on its chemical structure—containing stable chlorophenyl groups and a disulfide linkage—it can be postulated that this compound may exhibit persistence in the environment. The high degree of chlorination in similar compounds is known to contribute to their stability and lipophilicity, often leading to persistence. cymitquimica.com
Degradation Pathways and Metabolite Identification
The degradation of this compound in the environment can occur through biotic (biodegradation) and abiotic processes. Biodegradation involves the breakdown of the compound by microorganisms. The rate and extent of biodegradation would depend on environmental conditions and the presence of microbial populations capable of metabolizing this specific chemical structure.
Potential biodegradation pathways could involve the cleavage of the disulfide bond, potentially forming 4-chlorobenzylthiol. Subsequent degradation could then proceed via the breakdown of the aromatic ring. However, without specific studies, the metabolites of this compound in environmental systems remain unidentified.
Table 1: Illustrative Microbial Degradation Study Design for this compound
| Study Parameter | Description |
| Test System | Aerobic and anaerobic soil and water/sediment systems. |
| Methodology | Incubation of the test substance with environmentally relevant microbial consortia. |
| Analytical Techniques | High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for tracking the parent compound and identifying metabolites. |
| Endpoints | Rate of disappearance of the parent compound (half-life) and identification of major degradation products. |
Hydrolysis and Photodegradation Studies
Abiotic degradation processes such as hydrolysis and photodegradation are crucial in determining the environmental persistence of a chemical. Hydrolysis is the reaction of a substance with water. The disulfide bond in this compound could be susceptible to hydrolysis under certain pH and temperature conditions, although the presence of the benzyl (B1604629) groups might influence its stability.
Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. The aromatic rings in this compound suggest that it may absorb UV light, potentially leading to the cleavage of the disulfide bond or other chemical transformations. The rates of these processes are critical for determining the compound's persistence in sunlit surface waters and on soil surfaces. To date, no specific studies on the hydrolysis and photodegradation of this compound have been found in the reviewed literature.
Ecotoxicity to Aquatic and Terrestrial Ecosystems
Ecotoxicity studies are essential to determine the potential harm a chemical can cause to living organisms in the environment. For this compound, a thorough ecotoxicological profile would require testing on a range of organisms representing different trophic levels in both aquatic and terrestrial ecosystems. There is a significant lack of such data for this specific compound. The presence of chlorine atoms in the molecule suggests a potential for toxicity to aquatic organisms. cymitquimica.com
Table 2: Standard Ecotoxicity Tests for a Comprehensive Environmental Risk Assessment
| Ecosystem | Trophic Level | Test Organism (Example) | Endpoint (Example) |
| Aquatic | Algae | Pseudokirchneriella subcapitata | 72-hour EC50 (Growth Inhibition) |
| Invertebrate | Daphnia magna | 48-hour EC50 (Immobilization) | |
| Fish | Danio rerio (Zebrafish) | 96-hour LC50 (Mortality) | |
| Terrestrial | Plant | Lactuca sativa (Lettuce) | Seedling Emergence and Growth |
| Invertebrate | Eisenia fetida (Earthworm) | 14-day LC50 (Mortality) | |
| Microorganisms | - | Soil Respiration Inhibition |
Bioaccumulation and Environmental Transport
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding medium. The potential for bioaccumulation is often related to a compound's lipophilicity (fat-solubility), which can be estimated by its octanol-water partition coefficient (Log Kow). Chlorinated compounds often exhibit lipophilic properties, suggesting that this compound could have the potential to bioaccumulate in the fatty tissues of organisms. cymitquimica.com However, without experimental data, its actual bioaccumulation potential remains unknown.
Environmental transport refers to the movement of a chemical through the environment. The transport of this compound would be governed by its physical and chemical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. Given its likely low water solubility, it is expected to bind to organic matter in soil and sediment, which would limit its mobility in water but could lead to its accumulation in these compartments.
Table 3: Key Parameters for Assessing Bioaccumulation and Environmental Transport
| Parameter | Significance |
| Log Kow (Octanol-Water Partition Coefficient) | Indicates the potential for a chemical to bioaccumulate in fatty tissues. |
| BCF (Bioconcentration Factor) | Measures the accumulation of a chemical in an aquatic organism from water. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Describes the tendency of a chemical to adsorb to soil and sediment. |
| Henry's Law Constant | Indicates the potential for a chemical to volatilize from water to air. |
The current state of scientific knowledge regarding the environmental impact and ecotoxicological profile of this compound is severely limited. There is a notable absence of empirical data on its environmental fate, persistence, degradation pathways, ecotoxicity, and bioaccumulation potential. Based on its chemical structure as a chlorinated organosulfur compound, there is a theoretical potential for persistence, toxicity, and bioaccumulation. However, without dedicated scientific investigation, these remain speculative. To conduct a meaningful environmental risk assessment of this compound, a comprehensive suite of studies adhering to established international guidelines is urgently required.
Applications in Materials Science and Industrial Chemistry
Precursors in Polymer Synthesis (e.g., Poly(p-phenylene sulfide) Production)
Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. wikipedia.org The conventional synthesis of PPS involves the reaction of sodium sulfide (B99878) with 1,4-dichlorobenzene. wikipedia.org However, alternative synthetic routes using diaryl disulfides as precursors have been explored to achieve polymers with different properties.
The thermolysis of diaryl disulfides is a known method for producing poly(arylene sulfide)s. Research into the synthesis of PPS via the thermolysis of various bis(4-halophenyl) disulfides has yielded varied results depending on the halogen substituent. For instance, high molecular weight PPS can be synthesized from bis(4-iodophenyl) disulfide. researchgate.net Similarly, poly(phenylene sulfide) with a melting temperature exceeding 250°C has been successfully obtained from bis(4-bromophenyl) disulfide when a reducing agent like potassium iodide is present. researchgate.net
In contrast, studies have shown that heating the closely related analogue, bis(4-chlorophenyl) disulfide, results in the formation of only a low molecular weight polymer. researchgate.net The bis(4-fluorophenyl) disulfide variant was found to be stable and did not yield a polymer under the same thermolysis conditions. researchgate.net This suggests that the reactivity of the carbon-halogen bond is a critical factor in this type of polymerization. While direct studies on Di(4-chlorobenzyl) disulphide for PPS production are not widely documented, the performance of its phenyl analogue provides insight into the chemical challenges that would need to be overcome for successful polymerization.
| Precursor Compound | Reaction Conditions | Resulting Polymer | Reference |
|---|---|---|---|
| Bis(4-iodophenyl) disulfide | Thermolysis | High molecular weight Poly(phenylene sulfide) | researchgate.net |
| Bis(4-bromophenyl) disulfide | Thermolysis with reducing agent (e.g., KI) | Poly(phenylene sulfide) (Tm > 250°C) | researchgate.net |
| Bis(4-chlorophenyl) disulfide | Heating | Low molecular weight polymer | researchgate.net |
| Bis(4-fluorophenyl) disulfide | Thermolysis | Remained stable, no polymer formation | researchgate.net |
Catalysis in Organic Transformations
Organic disulfides are recognized for their versatility as catalysts in a range of organic reactions, particularly in the realm of photoredox catalysis. nih.gov Under photoirradiation, the relatively weak sulfur-sulfur bond in a disulfide molecule can undergo homolytic cleavage to generate two thiyl radicals (RS•). nih.gov These highly reactive radical species can act as catalysts or initiators for various transformations. nih.gov
The catalytic cycle of disulfides typically involves the reversible addition of the thiyl radical to unsaturated bonds, such as those in alkenes and alkynes. This process can facilitate a variety of reactions, including:
Cyclizations: Effecting the formation of five- and six-membered rings. nih.gov
Anti-Markovnikov additions: Directing the addition of molecules across a double bond contrary to standard regioselectivity. nih.gov
Oxidations: Catalyzing the aerobic oxidation of substrates like diarylacetylenes to produce diaryl-1,2-diketones. nih.gov
Isomerizations: Promoting the conversion of molecules like allyl alcohols into carbonyl compounds. researchgate.net
This ability to generate radicals under mild, light-induced conditions makes disulfides an attractive class of green and chemoselective catalysts. nih.gov While the specific catalytic activity of this compound has not been extensively detailed, its fundamental structure suggests it could participate in similar photocatalytic processes, generating 4-chlorobenzylthiyl radicals to mediate organic transformations.
Advanced Chemical Building Blocks
In modern organic synthesis, advanced chemical building blocks are small, functionalized molecules used as foundational units for constructing more complex molecular architectures. lifechemicals.comspecificpolymers.com These reagents possess reactive functional groups that allow for their incorporation into larger structures, enabling the synthesis of novel compounds for pharmaceuticals, materials science, and agricultural chemistry. beilstein-journals.org
This compound possesses several structural features that qualify it as a potential advanced chemical building block:
The Disulfide Linkage: The S-S bond is a key functional group. It can be cleaved reductively to yield two equivalents of 4-chlorobenzylthiol or participate in disulfide exchange reactions. This reactivity is fundamental in dynamic covalent chemistry and for introducing sulfur atoms into a target structure. beilstein-journals.org
The 4-chlorobenzyl Moiety: This part of the molecule provides a stable aromatic scaffold. The chlorine atom offers a site for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling reactions, although the benzylic C-Cl bond is typically more reactive. The benzyl (B1604629) group itself provides specific steric and electronic properties to the final molecule.
As a building block, this compound can be used to introduce the 4-chlorobenzylthio- group into various molecules, leveraging the reactivity of the disulfide bond to create new C-S bonds. This makes it a useful intermediate for synthesizing a range of organosulfur compounds with tailored properties. beilstein-journals.org
Future Research Directions and Translational Outlook for Di 4 Chlorobenzyl Disulphide
Elucidation of Underexplored Reaction Pathways
The reactivity of the disulfide bond is central to the chemical nature of Di(4-chlorobenzyl) disulphide, yet its full reaction scope remains to be charted. Future research should systematically explore reaction pathways beyond simple redox chemistry.
Thiol-Disulfide Exchange: While the cleavage of the S-S bond by thiols is a fundamental reaction, the specific kinetics, thermodynamics, and substituent effects pertinent to this compound are not well-documented. A detailed investigation into its exchange reactions with various biological and synthetic thiols would provide insight into its potential mechanisms of action in biological systems and its utility as a synthetic intermediate.
Mechanochemical and Photochemical Activation: The response of the disulfide bond to physical stimuli is a promising but underexplored area. Mechanochemical studies, applying force to induce bond scission, could reveal novel reactivity and applications in materials science. nih.gov Similarly, exploring the photolytic cleavage of the S-S bond with visible light could unlock new, controlled reaction pathways for generating reactive sulfur-centered radicals, a field that has seen recent advances with other classes of molecules like diazoalkanes. rsc.org
Oxidative and Reductive Scission: Systematic studies on the oxidation of the disulfide to form thiosulfinates, thiosulfonates, and ultimately sulfonic acids, as well as its reduction using various reagents, would complete its fundamental reactivity profile.
Reactions at the Benzyl (B1604629) Position: The chlorobenzyl groups offer additional sites for chemical modification. Investigations into reactions such as radical substitution at the benzylic carbons or nucleophilic aromatic substitution on the chlorophenyl ring could yield novel derivatives.
A summary of potential avenues for investigation is presented below.
| Reaction Class | Specific Focus for this compound | Potential Application/Insight |
| Thiol-Disulfide Exchange | Kinetic and thermodynamic profiling with biologically relevant thiols (e.g., glutathione, cysteine). | Understanding biological mechanism of action; development of redox-responsive materials. |
| Mechanochemical Cleavage | Application of tensile force (e.g., via sonication or AFM) to study bond scission pathways. nih.gov | Design of self-healing polymers and force-responsive materials. |
| Photochemical Reactions | Investigation of S-S bond cleavage using specific wavelengths of light to generate benzylthiyl radicals. | Light-controlled release systems; photo-initiated polymerization. |
| Electrophilic/Nucleophilic Attack | Reactions with various electrophiles and nucleophiles to probe the reactivity of the sulfur atoms. | Synthesis of novel asymmetric disulfides and other organosulfur compounds. |
Comprehensive Biological Profiling and Target Identification
Disulfide-containing molecules are known to interact with a variety of biological systems, often by participating in thiol-disulfide exchange with cysteine residues in proteins. Many disulfide bond disrupting agents (DDAs) have demonstrated potential as anticancer compounds. biorxiv.orgresearchgate.net A comprehensive biological screening of this compound is a critical next step to uncover its therapeutic potential.
Future work should focus on identifying its specific molecular targets. Affinity purification analyses using biotinylated probes have successfully identified protein targets for other DDAs, including members of the Protein Disulfide Isomerase (PDI) family such as AGR2 and ERp44. biorxiv.orgresearchgate.net A similar strategy could be employed for this compound.
A proposed screening cascade could include:
Broad-Spectrum Cellular Assays: Initial screening against a panel of cancer cell lines from different tissues to identify potential cytotoxic or anti-proliferative effects.
Enzyme Inhibition Panels: Testing against key enzyme families where cysteine residues play a crucial role in catalysis or regulation, such as proteases (e.g., caspases, cathepsins), kinases, and phosphatases.
Target Deconvolution: For any observed biological activity, identifying the direct protein targets is essential. biorxiv.org This can be achieved through:
Activity-Based Protein Profiling (ABPP): Using a tagged version of the molecule to covalently label binding partners in a cellular lysate.
Affinity Chromatography: Immobilizing the compound on a solid support to pull down interacting proteins.
Genetic Approaches: Using shRNA-mediated knockdown or CRISPR-Cas9 to validate the role of identified targets in the compound's mechanism of action. researchgate.net
| Potential Target Class | Examples | Rationale for Investigation |
| Protein Disulfide Isomerases (PDIs) | PDIA1, AGR2, ERp44 | Known targets for other disulfide bond disrupting agents with anticancer activity. biorxiv.orgresearchgate.net |
| Cysteine Proteases | Caspases, Cathepsins | Cysteine in the active site is susceptible to modification by disulfide compounds. |
| Receptor Tyrosine Kinases | EGFR, HER2 | The activity of these receptors can be modulated by agents that alter disulfide bonding of client proteins. biorxiv.orgresearchgate.net |
| Transcription Factors | NF-κB, AP-1 | Redox state of cysteine residues can control DNA binding and activity. |
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry offer a framework for developing more environmentally benign and efficient methods for synthesizing this compound. unife.itresearchgate.net Traditional methods for disulfide synthesis often rely on the oxidation of thiols, which may use hazardous reagents and organic solvents. Future research should prioritize the development of sustainable synthetic routes.
Key areas for innovation include:
Green Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, supercritical CO₂, or bio-based solvents. arkat-usa.org
Catalysis: Developing novel catalytic systems that can facilitate the synthesis with higher atom economy and lower energy consumption. This could include biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused.
Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction times and reduce energy input compared to conventional heating. arkat-usa.org
Renewable Feedstocks: Exploring pathways to synthesize the 4-chlorobenzylthiol precursor from renewable bio-based sources rather than petroleum-based feedstocks. The development of materials derived from natural products is a rapidly growing field. rsc.org
| Green Chemistry Principle | Conventional Approach | Proposed Green Alternative |
| Safer Solvents | Use of chlorinated hydrocarbons or volatile organic solvents (e.g., CCl₄, CHCl₃). | Synthesis in aqueous media, ionic liquids, or solvent-free conditions. arkat-usa.org |
| Catalysis | Stoichiometric use of oxidizing agents (e.g., halogens, nitric acid). | Catalytic oxidation using O₂ or H₂O₂ with a recyclable catalyst (e.g., metal-organic framework, supported nanoparticles). |
| Energy Efficiency | Prolonged heating under reflux. | Microwave-assisted synthesis to reduce reaction times from hours to minutes. arkat-usa.org |
| Atom Economy | Reactions generating significant salt byproducts. | Direct coupling reactions with minimal byproduct formation. |
Advanced Computational-Experimental Integration
The integration of computational chemistry with experimental validation can accelerate the exploration of this compound's properties and functions. Computational methods can provide predictive insights, guiding experimental efforts toward the most promising avenues.
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to model reaction pathways, calculate bond dissociation energies, and predict spectroscopic properties. Such studies can help elucidate the mechanisms of underexplored reactions. mdpi.com For instance, computational modeling can predict the thermodynamic stability of different polymorphs under various pressures, as has been done for the related di-p-tolyl disulfide. mdpi.com
Molecular Docking and Dynamics: These techniques can be used to predict potential biological targets by simulating the binding of this compound to the active sites of proteins. This can prioritize targets for experimental screening and help interpret structure-activity relationships.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogues, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds.
| Integrated Approach | Computational Tool | Experimental Validation | Objective |
| Reaction Mechanism Studies | Density Functional Theory (DFT) | Kinetic studies, product analysis (NMR, MS). | To understand the transition states and energy barriers of novel reactions. mdpi.com |
| Target Identification | Molecular Docking/Virtual Screening | Enzyme inhibition assays, binding assays (SPR, ITC). | To predict and validate biological protein targets. |
| Polymorphism Prediction | Solid-state DFT, Force Field Methods | X-ray diffraction, DSC, high-pressure experiments. | To investigate solid-state properties and discover new crystalline forms. mdpi.com |
| Lead Optimization | QSAR, Free Energy Perturbation (FEP) | Synthesis of analogues, cellular activity assays. | To design derivatives with improved potency, selectivity, and pharmacokinetic properties. |
Development of Targeted Chemical and Biological Agents
The core structure of this compound serves as a valuable scaffold for the development of specialized chemical and biological agents. Future research should focus on rational design and synthesis of derivatives to achieve specific functions.
Therapeutic Agents: Based on biological profiling, analogues can be designed to enhance potency and selectivity for a specific anticancer target (e.g., a particular PDI family member or cysteine protease). biorxiv.org This involves modifying the substitution pattern on the phenyl rings to optimize binding interactions, as demonstrated in the development of other small molecule inhibitors. nih.gov The synthesis of diaryl and heteroaryl sulfides has yielded compounds with selective activity against breast cancer cell lines. acs.org
Probes for Chemical Biology: Synthesizing derivatives that incorporate reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups would create powerful tools for identifying binding partners and visualizing the compound's subcellular localization.
Redox-Responsive Materials: The disulfide bond can be incorporated into polymer backbones or as cross-linkers. The resulting materials would be degradable under specific reductive conditions, making them suitable for applications in drug delivery, where a payload is released in the reducing environment inside a cell.
Nanotherapeutics: Disulfide-containing linkers are used to attach targeting ligands, such as antibody fragments, to nanocarriers like liposomes, creating antibody-directed nanotherapeutics for targeted drug delivery. nih.gov
| Derivative Type | Structural Modification | Target Application | Rationale |
| Selective Inhibitors | Varying aryl substituents (e.g., adding H-bond donors/acceptors). | Anticancer therapeutics. | To optimize binding affinity and selectivity for a specific protein target. |
| Chemical Probes | Appending a biotin (B1667282) or fluorescent tag via a linker. | Target identification and validation. | To enable pull-down experiments and cellular imaging. |
| Polymer Monomers | Introducing polymerizable groups (e.g., vinyl, acrylate) on the phenyl rings. | Redox-responsive materials. | To create smart materials that degrade in response to specific stimuli. |
| Bioconjugation Linkers | Synthesizing asymmetric disulfides with a reactive handle (e.g., pyridylthio). | Targeted drug delivery. | To enable covalent attachment to biomolecules like antibodies or peptides. nih.gov |
Q & A
Q. What are the established synthetic routes for Di(4-chlorobenzyl) disulphide, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via nucleophilic substitution or oxidative coupling of 4-chlorobenzyl thiols. Key methodologies include:
- Oxidative dimerization : Reacting 4-chlorobenzyl mercaptan with oxidizing agents (e.g., H₂O₂ or I₂) in ethanol under reflux. This method is scalable but requires careful control of stoichiometry to avoid over-oxidation to sulfonic acids .
- Base-mediated coupling : Using NaOH or K₂CO₃ to deprotonate thiols, followed by reaction with dihalides (e.g., 4-chlorobenzyl chloride) in polar aprotic solvents like DMF. Yields depend on reaction time and temperature optimization .
Q. Experimental Design Considerations :
| Method | Solvent | Catalyst/Base | Time (h) | Yield Range (%) |
|---|---|---|---|---|
| Oxidative (H₂O₂) | Ethanol | None | 6–8 | 60–75 |
| Base-mediated (K₂CO₃) | DMF | KI (catalytic) | 12–24 | 70–85 |
Q. How is this compound purified and characterized in laboratory settings?
Purification :
- Recrystallization : Use ethanol or acetone for slow evaporation, yielding high-purity crystals. Solvent choice impacts crystal morphology and impurity removal .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) to separate disulphide from unreacted thiols or oxidized byproducts .
Q. Characterization :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 7.2–7.4 ppm, doublets) and methylene (–S–S–CH₂–) signals (δ 3.8–4.0 ppm). Discrepancies in integration ratios may indicate incomplete dimerization .
- FT-IR : S–S stretching vibrations appear at ~500 cm⁻¹, while C–Cl bonds show peaks at 650–750 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic challenges in this compound be addressed for accurate X-ray diffraction analysis?
Crystallization difficulties arise from the compound’s low melting point and volatility. Strategies include:
- Slow Cooling : Dissolve the compound in a 1:1 ethanol/dichloromethane mixture and gradually cool to –20°C to promote crystal growth .
- Additive Screening : Introduce trace amounts of seed crystals or surfactants (e.g., CTAB) to stabilize nucleation sites .
Q. Structural Insights :
- X-ray Diffraction : The disulphide bond (S–S) length typically measures ~2.05 Å, with Cl···Cl intermolecular interactions (3.3–3.5 Å) contributing to lattice stability .
Q. How do researchers resolve contradictions in spectroscopic data for this compound?
Common Discrepancies :
- NMR Splitting Patterns : Unexpected multiplet splitting may arise from hindered rotation around the S–S axis. Variable-temperature NMR (VT-NMR) at 50–80°C can average out conformers .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl or S–S bond cleavage) vary with ionization methods. Electrospray ionization (ESI) minimizes degradation compared to electron impact (EI) .
Q. Validation Protocol :
Cross-validate NMR with HSQC/HMBC to confirm connectivity.
Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., Cl vs. S isotopes) .
Q. What computational methods are effective for modeling the electronic structure of this compound?
- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict HOMO-LUMO gaps (~4.5 eV) and Mulliken charges on sulfur (–0.3) and chlorine (–0.1), aiding reactivity studies .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMF) to optimize recrystallization conditions .
Methodological Notes
- Contradictory Data : Discrepancies in reported melting points (e.g., 29°C vs. 32°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) is recommended for verification .
- Advanced Synthesis : For isotope-labeled analogs (e.g., ³⁴S), replace H₂O₂ with isotopic oxidants and validate via MS/MS fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
